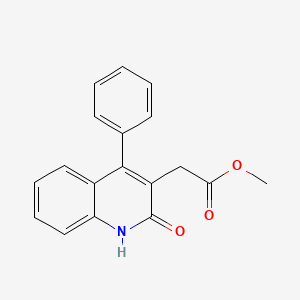![molecular formula C17H14O4 B11841950 3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 94141-38-5](/img/structure/B11841950.png)
3-[(2H-1,3-Benzodioxol-5-yl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is a chemical compound that features a chromanone core structure with a benzo[d][1,3]dioxole moiety attached to it. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a suitable chromanone precursor. This reaction is often catalyzed by acids or bases and may require specific solvents to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromanone moiety to chromanol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce chromanols .
科学研究应用
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar biological activities.
1-Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzo[d][1,3]dioxole structure and are studied for their anticancer properties.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylmethyl)chroman-4-one is unique due to its specific chromanone core structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
94141-38-5 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-ylmethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H14O4/c18-17-12(9-19-14-4-2-1-3-13(14)17)7-11-5-6-15-16(8-11)21-10-20-15/h1-6,8,12H,7,9-10H2 |
InChI 键 |
BBGWZYRUYJYIGQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(=O)C2=CC=CC=C2O1)CC3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




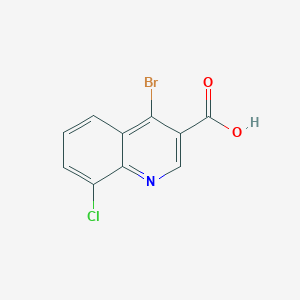
![3-Bromo-1-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11841891.png)
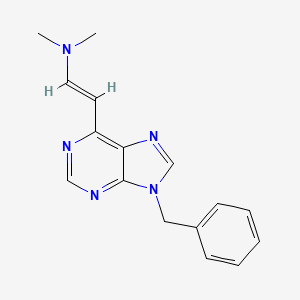
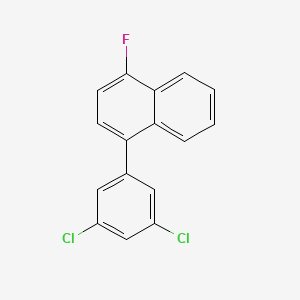
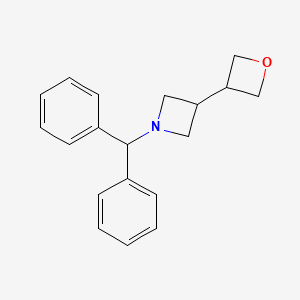
![(E)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.4]nonan-2-ylidene)carbamate](/img/structure/B11841922.png)
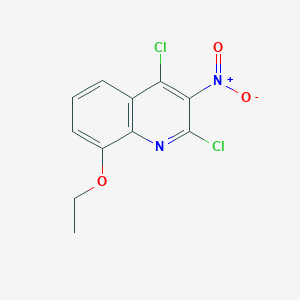


![8-[(Diethylamino)methyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11841942.png)
